molecular formula C12H12F2N2O B11870967 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one CAS No. 886221-98-3

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one

Cat. No.: B11870967
CAS No.: 886221-98-3
M. Wt: 238.23 g/mol
InChI Key: OHVOWNJRLKNUEC-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with ethyl and difluoro groups.

Preparation Methods

The synthesis of 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one typically involves cycloaddition reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoro positions, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .

Properties

CAS No.

886221-98-3

Molecular Formula

C12H12F2N2O

Molecular Weight

238.23 g/mol

IUPAC Name

1-(2-ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C12H12F2N2O/c1-3-9-11(10(17)4-2)12-8(14)5-7(13)6-16(12)15-9/h5-6H,3-4H2,1-2H3

InChI Key

OHVOWNJRLKNUEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(C=C(C2=C1C(=O)CC)F)F

Origin of Product

United States

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